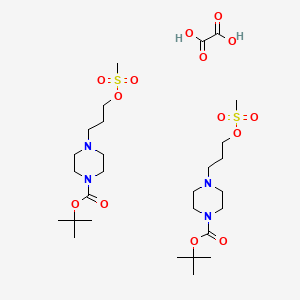![molecular formula C14H17N5O3S2 B2500834 3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea CAS No. 898436-83-4](/img/structure/B2500834.png)
3-tert-butyl-1-(5-{[(3-nitrophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Tert-butyl)-3-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule that contains several functional groups, including a tert-butyl group, a nitrobenzyl group, a thiadiazol group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl and thiadiazol groups suggests potential sites of reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitrobenzyl group, for example, could potentially undergo reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could affect its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Herbicidal Activities and Selectivity
Research on thiadiazolyl urea derivatives, such as 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, has demonstrated significant herbicidal activities with selective action between different plant species. The selectivity has been attributed to differences in the rates of N-demethylation processes within the plants, suggesting a mechanism of action that could be exploited for targeted weed control in agricultural settings (Lee & Ishizuka, 1976).
Antimicrobial and Antitumor Properties
Compounds bearing the 1,3,4-thiadiazol-2-yl moiety have been explored for their potential in medical applications, particularly in antimicrobial and antitumor therapies. For instance, derivatives of 1,2,3-Triazole with heterocyclic compounds on the ring have shown significant anti-malignant activities against HepG2 and MOLT-3 cell lines, indicating their potential utility in cancer chemotherapy (Hassan, 2020). Additionally, the synthesis of 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation suggests an efficient method for producing compounds with potential bioactivities (Li & Chen, 2008).
Fungicidal Activities
The synthesis and characterization of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have revealed excellent fungicidal activities against several pathogens, showcasing the potential of such compounds in addressing fungal diseases (Song et al., 2008).
Photodegradation Studies
Studies on the photodegradation of 1,3,4-thiadiazole-urea herbicides have provided insights into the environmental behavior and degradation pathways of these compounds, which is crucial for evaluating their ecological impact and optimizing their use in outdoor applications (Moorman et al., 1985).
Mechanisms of Activation and Inactivation in Plants
Investigations into the activation and inactivation mechanisms of physiologically active substances in plants have shed light on how thiadiazolyl urea derivatives function as herbicides. This research helps in understanding the biochemical interactions within plants and could lead to the development of more effective and environmentally friendly agricultural chemicals (Ishizuka et al., 1971).
Wirkmechanismus
Target of action
The compound contains a tert-butyl group, which is known for its unique reactivity pattern . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways . .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound would affect. The presence of a tert-butyl group suggests it might be involved in certain biosynthetic and biodegradation pathways .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-14(2,3)16-11(20)15-12-17-18-13(24-12)23-8-9-5-4-6-10(7-9)19(21)22/h4-7H,8H2,1-3H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAIKUBEKKQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
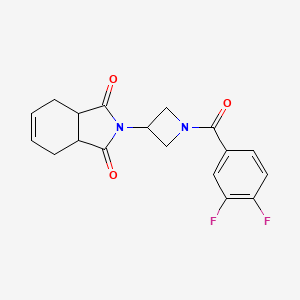
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)

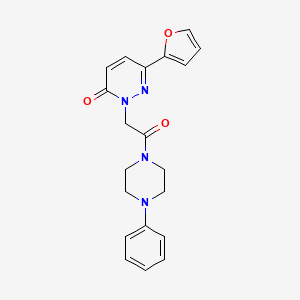
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)
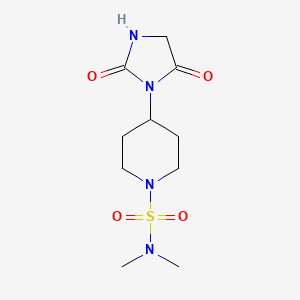

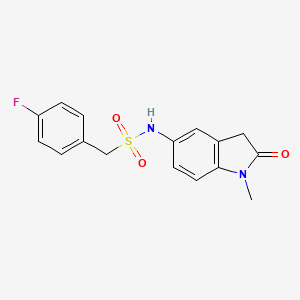
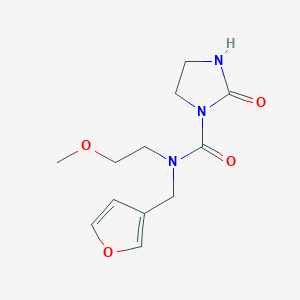
![4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2500768.png)
